An In-Depth Technical Guide to 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol (CAS: 364-47-6)
An In-Depth Technical Guide to 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol (CAS: 364-47-6)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and material science. We will explore its fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights for its effective use in research and development.
Introduction: The Strategic Importance of Fluorinated Building Blocks
In modern drug design, the incorporation of fluorine-containing functional groups is a critical strategy for optimizing the physicochemical and biological properties of new chemical entities. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, which can lead to improved binding affinity and pharmacokinetic profiles.[1][2] 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is a valuable chiral building block that features two such groups on a phenyl ring, making it a powerful intermediate for creating complex, highly functionalized molecules with potential therapeutic applications.[3][4] Its unique electronic and steric properties offer a versatile platform for chemists to introduce the bis(trifluoromethyl)phenyl moiety into novel compounds.[3]
Section 1: Core Physicochemical and Structural Properties
1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is a chiral secondary alcohol. The two electron-withdrawing -CF3 groups at the 2 and 5 positions of the phenyl ring significantly influence the molecule's reactivity and properties. This substitution pattern creates a unique electronic environment that is distinct from its more commonly cited 3,5-isomer.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 364-47-6 | [5][6] |
| IUPAC Name | 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | [6] |
| Molecular Formula | C10H8F6O | [5][6] |
| Molecular Weight | 258.16 g/mol | [5][6] |
| Appearance | Solid (typical) | |
| Boiling Point | 208.3 ± 35.0 °C (Predicted) | [5] |
| Density | 1.376 ± 0.06 g/cm³ (Predicted) | [5] |
| SMILES | CC(O)C1=CC(C(F)(F)F)=CC=C1C(F)(F)F | [6] |
| InChI Key | JQSGCKQDLFXCFT-UHFFFAOYSA-N | [7] |
Section 2: Synthesis and Mechanistic Rationale
The most direct and reliable method for synthesizing 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is through the reduction of its corresponding ketone precursor, 1-[2,5-bis(trifluoromethyl)phenyl]ethanone. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and selectivity.
Causality of Method Selection
The choice of a reducing agent is critical for ensuring a high-yield, clean reaction. Sodium borohydride (NaBH4) is an exemplary choice for this purpose.
-
Selectivity: NaBH4 is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce more robust functional groups like esters or the aromatic ring itself, which simplifies purification.
-
Operational Simplicity: The reaction can be conducted under ambient conditions in common alcoholic solvents like methanol or ethanol. The workup procedure is straightforward, typically involving an aqueous quench followed by extraction.
-
Safety: Compared to more powerful reducing agents like lithium aluminum hydride (LAH), NaBH4 is safer to handle as it reacts slowly with protic solvents and does not pose the same fire risk.
Detailed Experimental Protocol: Reduction of 1-[2,5-bis(trifluoromethyl)phenyl]ethanone
-
Precursor Synthesis: The starting ketone, 1-[2,5-bis(trifluoromethyl)phenyl]ethanone, can be synthesized from 2,5-bis(trifluoromethyl)bromobenzene via a Grignard reaction with a suitable acetylating agent.[8][9]
-
Reaction Setup: Dissolve 1-[2,5-bis(trifluoromethyl)phenyl]ethanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Reduction: Slowly add sodium borohydride (NaBH4, 1.1 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the solution is neutral or slightly acidic (pH ~6-7). This step neutralizes excess NaBH4 and hydrolyzes the borate ester intermediate.
-
Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: Purify the crude alcohol via flash column chromatography on silica gel to obtain 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol as a pure solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target alcohol.
Section 3: Applications in Drug Development and Advanced Materials
The true value of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol lies in its application as a sophisticated building block. The presence of two -CF3 groups imparts unique properties that are highly sought after in medicinal chemistry.
-
Metabolic Blocking: The -CF3 groups can act as metabolic blockers. By replacing a metabolically labile group (like a methyl group) with a -CF3 group, chemists can prevent enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the half-life and bioavailability of a drug candidate.
-
Enhanced Lipophilicity: Fluorination increases the lipophilicity of a molecule (Hansch π value of +0.88 for -CF3), which can improve its ability to cross cellular membranes and reach its biological target.[1]
-
Receptor Binding: The strong electron-withdrawing nature of the -CF3 groups can alter the electronic distribution of the aromatic ring, potentially leading to stronger and more specific interactions with protein targets through dipole-dipole or other non-covalent interactions.
-
Chiral Intermediate: As a chiral alcohol, it serves as a precursor for enantiomerically pure pharmaceuticals, where stereochemistry is critical for efficacy and safety. Its isomeric counterpart, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a well-known key intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK-1) receptor antagonist used to treat chemotherapy-induced nausea.[4]
Logical Framework for Application
Caption: How structural features translate to drug properties.
Section 4: Safety, Handling, and Storage
Proper handling of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is essential to ensure laboratory safety. The compound is classified as an irritant.
GHS Hazard Information
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[7][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from heat, sparks, and open flames.[11]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10] Ensure adequate ventilation and prevent the spill from entering drains.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[7][10]
Conclusion
1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is more than just a chemical intermediate; it is a strategic tool for molecular design. Its dual trifluoromethyl substitution provides a unique combination of steric and electronic properties that can be leveraged to overcome common challenges in drug development, from metabolic instability to insufficient target affinity. By understanding its properties, synthesis, and handling requirements, researchers can effectively unlock its potential to create next-generation pharmaceuticals and advanced materials.
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(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery. SENOVA PHARMA. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Center for Biotechnology Information. [Link]
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Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. ResearchGate. [Link]
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